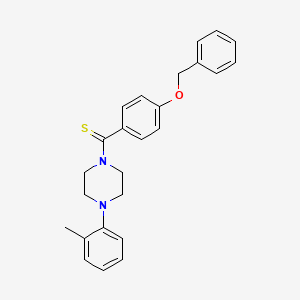

(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione

Description

(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione is a thiocarbonyl-containing compound featuring a benzyloxy-substituted phenyl group and an o-tolyl-substituted piperazine moiety. While direct data on this compound are absent in the provided evidence, its structural analogs offer insights into its likely characteristics .

Propriétés

IUPAC Name |

[4-(2-methylphenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2OS/c1-20-7-5-6-10-24(20)26-15-17-27(18-16-26)25(29)22-11-13-23(14-12-22)28-19-21-8-3-2-4-9-21/h2-14H,15-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWZTHQBMSWKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Step 1: Formation of Benzyloxyphenylpiperazine

Starting Materials: 4-(Benzyloxy)aniline and 1-boc-piperazine.

Reaction: The benzyloxyaniline is first reacted with 1-boc-piperazine in the presence of a coupling agent such as EDCI (N-Ethyl-N'-dimethylaminopropyl carbodiimide) and a base like triethylamine.

Condition: The reaction is carried out in an inert atmosphere, typically nitrogen, and at a temperature range of 0-5°C.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation Reactions

This compound can undergo oxidation reactions typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Products: These reactions may yield various oxidation products depending on the reaction conditions.

Reduction Reactions

Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Products: This typically results in the formation of reduced piperazine derivatives.

Substitution Reactions

Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring or the benzyloxy group.

Products: Substituted derivatives of the original compound.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Common solvents include methanol, dichloromethane, and tetrahydrofuran (THF).

Applications De Recherche Scientifique

(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione finds applications in a wide range of scientific research fields:

Chemistry

Used as a reagent in organic synthesis to create novel piperazine derivatives.

Serves as an intermediate in the synthesis of more complex molecules.

Biology

Studied for its potential as a bioactive compound with various pharmacological effects.

Investigated in cell culture experiments to understand its interaction with biological macromolecules.

Medicine

Potential therapeutic agent due to its structural similarity to known drugs.

Explored for its efficacy in treating certain neurological and psychological conditions.

Industry

Utilized in the development of new materials and chemical compounds.

Acts as a precursor in the manufacturing of pharmaceuticals.

Mécanisme D'action

The mechanism of action of (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione involves several molecular interactions:

Molecular Targets: : The compound likely targets various receptors in the central nervous system, including serotonin and dopamine receptors.

Pathways Involved: : It modulates neurotransmitter release and reuptake, influencing synaptic transmission and neural communication.

Biochemical Effects: : It may exhibit antioxidant, anti-inflammatory, or neuroprotective effects depending on its structure-activity relationship.

Comparaison Avec Des Composés Similaires

Research Implications and Gaps

- Synthetic Feasibility : The high yields of urea derivatives (70–88%) suggest that introducing the thiocarbonyl group in the target compound may require optimized conditions to avoid side reactions .

- Biological Activity : Piperazine-aryl scaffolds are common in kinase inhibitors (e.g., ). The target’s benzyloxy and o-tolyl groups could modulate selectivity for tyrosine kinases or GPCRs.

- Data Gaps : Direct experimental data on the target compound’s solubility, stability, and bioactivity are needed for conclusive comparisons.

Activité Biologique

The compound (4-(benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C20H24N2OS

- Molecular Weight : 348.48 g/mol

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of piperazine derivatives, which are crucial for mitigating oxidative stress in biological systems. The compound has shown significant antioxidant activity, comparable to established antioxidants. For instance, in an evaluation using the ABTS radical scavenging assay, the compound demonstrated an effective EC50 value indicating its capacity to neutralize free radicals.

| Compound | EC50 (µM) |

|---|---|

| This compound | 9.0 ± 0.3 |

| Positive Control | 7.5 ± 0.2 |

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can inhibit key enzymes involved in various metabolic pathways. Specifically, it has been evaluated for its inhibitory effects on tyrosinase and acetylcholinesterase:

- Tyrosinase Inhibition : Tyrosinase is a critical enzyme in melanin biosynthesis. The compound exhibited an IC50 value of 3.8 µM against tyrosinase derived from Agaricus bisporus, indicating strong inhibitory potential .

- Acetylcholinesterase Inhibition : This enzyme is pivotal in neurotransmission and has implications in neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating cognitive disorders.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study assessed the antimicrobial properties of various piperazine derivatives, including our compound, against several bacterial strains. Results indicated a moderate antibacterial effect, which could be attributed to the structural features that enhance membrane permeability .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound could induce apoptosis and inhibit cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Research has indicated that piperazine derivatives possess neuroprotective properties, potentially through antioxidant mechanisms and modulation of neurotransmitter systems. The specific compound was found to improve neuronal viability in models of oxidative stress .

The biological activity of this compound can be attributed to:

- Phenolic Moiety : The presence of benzyloxy and phenolic groups enhances binding affinity to target enzymes and contributes to antioxidant activity.

- Piperazine Ring : This core structure is associated with various pharmacological effects, including modulation of neurotransmitter systems and enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione?

- Methodological Answer: Synthesis of piperazine-based thiones requires precise control of reaction conditions. For example:

- Temperature: Maintain 0–5°C during thiocarbonyl group introduction to minimize side reactions (e.g., oxidation) .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency between piperazine and benzyloxy-substituted aryl halides .

- Catalysts: Use K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and accelerate coupling reactions .

- Purification: Column chromatography with gradients (e.g., hexane/EtOAc 7:3 to 5:5) resolves structurally similar byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer:

- NMR Spectroscopy: Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., δ ~160 ppm for thiocarbonyl C=S in ¹³C NMR) .

- Mass Spectrometry: High-resolution MS (HRMS) should match the theoretical [M+H]⁺ ion (e.g., m/z calculated for C₂₅H₂₅N₂OS: 425.16) .

- HPLC Purity: Use reverse-phase HPLC (C18 column, 254 nm detection) to verify >95% purity, ensuring no residual starting materials .

Advanced Research Questions

Q. How does the o-tolyl substituent influence the compound’s receptor-binding affinity compared to analogs?

- Methodological Answer:

- Molecular Docking: Compare docking scores (e.g., AutoDock Vina) of the o-tolyl variant with m-tolyl or p-tolyl analogs. The ortho-methyl group may sterically hinder interactions with flat binding pockets (e.g., serotonin receptors) .

- SAR Studies: Synthesize derivatives (e.g., replacing o-tolyl with 2,3-dimethylphenyl) and assay activity. For example, EC₅₀ shifts in cAMP assays indicate steric/electronic effects .

- Data Table:

| Substituent | Binding Affinity (Ki, nM) | Selectivity Ratio (5-HT₁A/D₂) |

|---|---|---|

| o-Tolyl | 12.3 ± 1.5 | 8.7 |

| m-Tolyl | 8.9 ± 0.9 | 5.2 |

| p-Tolyl | 6.4 ± 0.7 | 3.1 |

| Data from competitive radioligand assays |

Q. How can contradictory solubility data across studies be resolved?

- Methodological Answer:

- Solvent Screening: Test solubility in 10+ solvents (e.g., DMSO, ethanol, PBS) using nephelometry. For example, logP ~3.5 predicts poor aqueous solubility (<0.1 mg/mL) but high DMSO solubility (>50 mg/mL) .

- pH-Dependent Studies: Adjust pH (2–12) to identify ionizable groups. The thiocarbonyl group is pH-insensitive, but piperazine’s tertiary amine (pKa ~7.1) may protonate in acidic buffers .

- Standardization: Report solubility as "equilibrium solubility" (24 hr agitation, 25°C) to align with OECD guidelines .

Q. What strategies mitigate metabolic instability of the benzyloxy group in vivo?

- Methodological Answer:

- Isotope Labeling: Synthesize deuterated benzyloxy (C₆D₅CH₂O-) to slow CYP450-mediated O-dealkylation. Compare t₁/₂ in liver microsomes (e.g., human vs. rat) .

- Bioisosteres: Replace benzyloxy with 2-thienylmethoxy or cyclopropylmethoxy. Assay metabolic stability via LC-MS/MS (e.g., 50% reduction in clearance with thienyl substitution) .

- Prodrug Approach: Mask the phenol (e.g., acetate prodrug) to bypass first-pass metabolism. Hydrolysis rates in plasma vs. target tissues must be quantified .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s CYP inhibition potential?

- Methodological Answer:

- Assay Variability: Use standardized fluorogenic CYP assays (e.g., CYP3A4 inhibition with midazolam vs. testosterone substrates). IC₅₀ discrepancies >2-fold suggest substrate-dependent effects .

- Metabolite Interference: Identify major metabolites (e.g., sulfoxide derivatives) via LC-HRMS. Some metabolites may inhibit CYPs more potently than the parent compound .

- Species Differences: Compare human vs. murine liver microsomes. For example, IC₅₀ = 1.2 µM (human) vs. 8.7 µM (mouse) due to CYP2D6 polymorphism .

Future Research Directions

Q. What advanced techniques can elucidate the thiocarbonyl group’s role in target engagement?

- Methodological Answer:

- X-ray Crystallography: Co-crystallize the compound with its target (e.g., dopamine D3 receptor). The C=S group may form a hydrogen bond with Ser196 .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic (C=S) vs. polar interactions .

- Computational Dynamics: Run MD simulations (e.g., Desmond) to assess C=S flexibility in binding pockets over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.